molecular formula C14H10Cl2N2O4 B2369385 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate CAS No. 1444154-16-8

4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2369385
CAS No.: 1444154-16-8
M. Wt: 341.14
InChI Key: BIVRUHVDEXEOPC-UHFFFAOYSA-N
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Description

4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring substituted with chlorine atoms and a phenyl ring substituted with a methoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with 3,6-dichloropyridine-2-carboxylic acid as the base compound. The carboxylic acid group is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester. Subsequently, the amino group is introduced through a nucleophilic substitution reaction with an appropriate amine, such as methoxycarbonylamine, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxycarbonylamine in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine and phenyl rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(methoxycarbonylamino)phenyl] 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-21-14(20)17-8-2-4-9(5-3-8)22-13(19)12-10(15)6-7-11(16)18-12/h2-7H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVRUHVDEXEOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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